2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
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Overview
Description
- The ethoxyphenyl group is introduced via a substitution reaction. This involves the reaction of the pyrazolo[1,5-d][1,2,4]triazinone core with 4-ethoxyphenyl halides or sulfonates in the presence of a base like potassium carbonate or sodium hydride.
Acetylation
- The final step involves the acetylation of the intermediate compound to form the acetamide derivative. This is typically done using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide typically involves the following steps:
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Formation of the Pyrazolo[1,5-d][1,2,4]triazinone Core
- The synthesis begins with the preparation of the pyrazolo[1,5-d][1,2,4]triazinone core. This can be achieved by the cyclization of appropriate hydrazine derivatives with triazine precursors under acidic or basic conditions.
- Common reagents include hydrazine hydrate, triazine derivatives, and catalysts such as acetic acid or sodium acetate.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:
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Oxidation
- The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
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Reduction
- Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
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Substitution
- The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group, where halides or other nucleophiles can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles, bases like potassium carbonate or sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, other substituted phenyl derivatives.
Scientific Research Applications
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide has several scientific research applications:
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Medicinal Chemistry
- It is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
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Biological Research
- The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
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Materials Science
- Due to its unique structure, it is explored for use in the development of new materials with specific electronic or optical properties.
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Chemical Synthesis
- It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways:
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Molecular Targets
- The compound may target enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
- It may also interact with DNA or RNA, affecting gene expression and cellular proliferation.
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Pathways Involved
- Anti-inflammatory pathways: Inhibition of COX enzymes, reducing the production of pro-inflammatory mediators.
- Anti-cancer pathways: Induction of apoptosis in cancer cells through the activation of caspases and other apoptotic proteins.
Comparison with Similar Compounds
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
- 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
- 2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
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Comparison
- The ethoxyphenyl group in this compound provides unique electronic and steric properties that may enhance its biological activity compared to its bromophenyl or methylphenyl analogs.
- The presence of the ethoxy group can influence the compound’s solubility, making it more suitable for certain applications in medicinal chemistry and materials science.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-2-23-11-5-3-10(4-6-11)12-7-13-15(22)19(8-14(16)21)17-9-20(13)18-12/h3-7,9H,2,8H2,1H3,(H2,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLKPPCKTOOZOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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